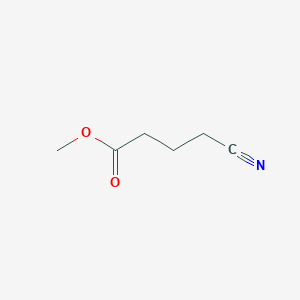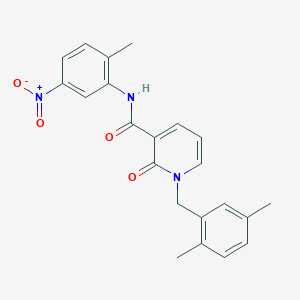![molecular formula C26H29N5O5 B2777596 N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1215820-49-7](/img/structure/B2777596.png)
N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C26H29N5O5 and its molecular weight is 491.548. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis Methods
The compound N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is closely related to pyrazolo[3,4-d]pyrimidin-4(5H)-ones. A study by Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, which could be relevant for the synthesis methods of similar compounds (Rahmouni et al., 2014).
Potential in Neuroinflammation PET Imaging
In a 2015 study, Damont et al. synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , and evaluated them for binding the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The study demonstrated the potential of these compounds in in vivo PET imaging for neuroinflammation (Damont et al., 2015).
Radioisotope Labeling for PET Imaging
Dollé et al. (2008) worked on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally similar to the compound , for radioisotope labeling and imaging using positron emission tomography (PET). Their research focused on the synthesis of these compounds, including DPA-714, a compound designed with a fluorine atom, allowing for fluorine-18 labeling and in vivo imaging (Dollé et al., 2008).
Anticancer and Anti-5-Lipoxygenase Activities
Rahmouni et al. (2016) investigated novel pyrazolopyrimidines derivatives, structurally related to the compound , for their anticancer and anti-5-lipoxygenase activities. This research provides insights into the potential therapeutic applications of similar compounds (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives with pyrazolopyrimidine structures, which are related to N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide. These compounds showed potential as antimicrobial and anticancer agents, indicating possible applications of similar compounds in these areas (Hafez et al., 2016).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O5/c1-5-31-24-23(17(2)28-31)30(16-22(32)27-20-12-11-19(35-3)15-21(20)36-4)26(34)29(25(24)33)14-13-18-9-7-6-8-10-18/h6-12,15H,5,13-14,16H2,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUCAATFIUHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2777513.png)
![2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2777514.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)
![N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2777516.png)
![N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2777518.png)
![2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2777519.png)


![(E)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2777523.png)

methanone](/img/structure/B2777527.png)


![7-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2777533.png)